molecular formula C6H7N3O4S B2517567 3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide CAS No. 2138111-19-8

3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide

Cat. No. B2517567
CAS RN: 2138111-19-8
M. Wt: 217.2
InChI Key: KOGMYSFTCYGILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide" is a derivative of the thiadiazine class, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This class of compounds is known for its diverse chemical properties and potential biological activities, which makes it a subject of interest in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related dihydro-1H-pyrazolo[3,4-d]thiazoles is described as a two-step process starting from 4-thiazolidinones, which are obtained from the reaction of thiosemicarbazones with chloroacetic acid. The subsequent treatment with Lawesson's reagent and dimethylformamide-dimethylacetal leads to the formation of 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones, which then undergo condensation with hydrazine derivatives to yield the substituted dihydro-1H-pyrazolo[3,4-d]thiazoles .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,4-diamino-1,2,5-thiadiazole, has been established through various methods, including X-ray diffraction. These structures often involve intricate intra- and inter-molecular hydrogen-bonding interactions, which are crucial for the stability and reactivity of the compounds .

Chemical Reactions Analysis

The chemical behavior of thiadiazine derivatives has been studied in the context of alkylation reactions. These compounds exhibit a range of reactions depending on the substituents present and the reaction conditions. For instance, the reaction of 3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide with 3,4-diamino-1,2,5-thiadiazole leads to the formation of bis[1,2,5]thiadiazolo[3,4-b:3',4'-e]pyrazine 2,2-dioxide . This indicates the potential for complex transformations involving thiadiazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives are influenced by their molecular structure. The presence of both nitrogen and sulfur atoms, as well as additional functional groups such as carboxylic acid dioxides, can affect properties like solubility, melting point, and reactivity. The evaluation of the vasorelaxant effects of new 4H-thieno[3,4-e] and 4H-pyrazolo[4,3-e]-1,2,4-thiadiazine 1,1-dioxide derivatives on isolated rat portal vein suggests that these compounds may also exhibit significant biological activities, which could be related to their chemical properties .

Scientific Research Applications

Organic Synthesis and Catalysis

A study highlighted the use of a related compound, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, as an efficient and homogeneous catalyst for the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water. This method offers advantages like mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).

Medicinal Chemistry

Another research avenue explores the synthesis of fused ring structures involving thiadiazine derivatives for potential pharmaceutical applications. One study reported the efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, indicating the relevance of thiadiazine derivatives in developing pharmacologically active compounds (Fülöpová et al., 2015).

Photosynthetic Electron Transport Inhibitors

Research on pyrazole derivatives, including pyrazolo[3,4-d][1,3]thiazine-4-one and pyrazolo[3,4-d][1,3]thiazine-4-thione derivatives, has demonstrated their potential as inhibitors of photosynthetic electron transport. These compounds were evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, revealing that some exhibited inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).

properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c10-6(11)4-3-7-9-2-1-8-14(12,13)5(4)9/h3,8H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGMYSFTCYGILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide

CAS RN

2138111-19-8
Record name 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.